molecular formula C12H16ClNO2 B6352523 Methyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate CAS No. 1154153-25-9

Methyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate

Cat. No. B6352523
CAS RN: 1154153-25-9
M. Wt: 241.71 g/mol
InChI Key: CMAHLTYYUYEYLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate” is a chemical compound with the molecular formula C12H16ClNO2 . It is related to a class of compounds that have been used in various fields of science and medicine .

Scientific Research Applications

Photopolymerization Applications

  • Nitroxide-Mediated Photopolymerization: A study by Guillaneuf et al. (2010) explores the use of a similar compound in photopolymerization. This compound, containing a chromophore group, is efficient in generating radicals under UV irradiation, useful in nitroxide-mediated photopolymerization processes (Guillaneuf et al., 2010).

Applications in Synthesis of Anticancer Agents

  • Anticancer Drug Synthesis: Basu Baul et al. (2009) describe the synthesis of organotin(IV) complexes using amino acetate functionalized Schiff base, which shows potential as anticancer drugs. These complexes demonstrate significant cytotoxicity against various human tumor cell lines (Basu Baul et al., 2009).

Structural Studies in Crystallography

  • Crystallography: The study of the crystal structure of similar compounds, such as methyl N-(4-chlorophenyl)succinamate, reveals insights into molecular conformations and interactions, as discussed by Gowda et al. (2009). This information is vital for understanding the chemical and physical properties of these compounds (Gowda et al., 2009).

Synthesis of HDAC Inhibitors for Cancer Treatment

  • HDAC Inhibitor Synthesis: Rayes et al. (2019) focus on the modification of a similar compound's structure to create potent HDAC inhibitors, showing inhibitory actions on colon cancer cells. This demonstrates the compound's potential in developing new anticancer therapies (Rayes et al., 2019).

Enzymatic Resolution Studies

  • Enzymatic Resolution: The enzymatic resolution of derivatives of methyl 3-aminobutanoate and methyl 3-amino-3-phenylpropanoate, as investigated by Escalante (2008), demonstrates the use of these compounds in biochemical processes, including the production of optically pure enantiomers (Escalante, 2008).

Anticonvulsant Properties

  • Anticonvulsant Applications: A study by Kubicki et al. (2000) on the crystal structures of anticonvulsant enaminones, including compounds similar to methyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate, suggests potential applications in developing anticonvulsant drugs (Kubicki et al., 2000).

Selective Inhibition of Cancer Cell Proliferation

  • Selective Cancer Cell Inhibition: Research by Rayes et al. (2020) on derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate shows that these compounds selectively inhibit the proliferation of colon cancer cells, indicating their potential in targeted cancer therapy (Rayes et al., 2020).

Monoamine Transporter Binding Properties

  • Binding Properties in Neurochemical Applications: Carroll et al. (2005) explore the binding properties of 3β-(3‘,4‘-Disubstituted phenyl)tropane-2β-carboxylic acid methyl esters to monoamine transporters. These findings are significant for understanding neurochemical interactions and potential therapeutic applications (Carroll et al., 2005).

properties

IUPAC Name

methyl 3-[(2-chlorophenyl)methylamino]-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-9(12(15)16-2)7-14-8-10-5-3-4-6-11(10)13/h3-6,9,14H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMAHLTYYUYEYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC=CC=C1Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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